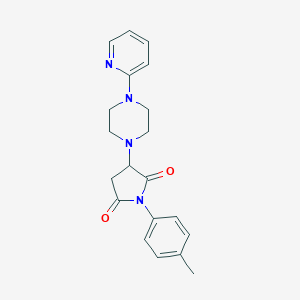![molecular formula C23H14N4O2S B304540 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one](/img/structure/B304540.png)
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in cancer treatment.
Mecanismo De Acción
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is a prodrug that is activated under hypoxic conditions. The activation of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one leads to the release of cytotoxic agents, such as bromo-isophosphoramide mustard (Br-IPM), which selectively target hypoxic tumor cells. Br-IPM is a DNA cross-linking agent that inhibits DNA replication and induces cell death. The selective targeting of hypoxic tumor cells makes 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been shown to have a favorable safety profile in clinical trials. It has been well-tolerated by patients and has shown promising results in the treatment of various types of cancer, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has several advantages for lab experiments, including its selective targeting of hypoxic tumor cells, its favorable safety profile, and its potential for combination therapy with traditional chemotherapy and radiation therapy. However, there are also some limitations, including the need for hypoxic conditions to activate the prodrug and the potential for resistance to develop over time.
Direcciones Futuras
There are several future directions for research on 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, including the development of new methods for activating the prodrug under normoxic conditions, the identification of biomarkers to predict response to therapy, and the exploration of combination therapy with other targeted agents. Additionally, further research is needed to understand the mechanisms of resistance to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one and to develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one involves the reaction of 4-methylphenylisocyanate with 4,5-dimethyl-2-nitroimidazole to form the intermediate compound, which is then reacted with 2-chloro-4,5-dimethylthiophene-3-carboxylic acid to obtain 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
Aplicaciones Científicas De Investigación
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is activated under low oxygen conditions, leading to the release of cytotoxic agents that selectively kill hypoxic tumor cells. This makes it a promising candidate for combination therapy with traditional chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one |
|---|---|
Fórmula molecular |
C23H14N4O2S |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one |
InChI |
InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3 |
Clave InChI |
IMJBJYKRURPSCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)


![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)

![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)
